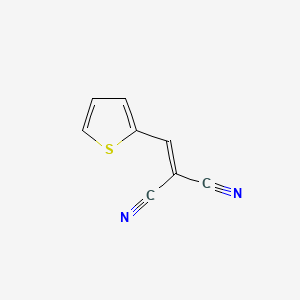

2-(Thiophen-2-ylmethylene)malononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(thiophen-2-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABTYALPMVDJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182427 | |

| Record name | Malononitrile, (2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28162-32-5 | |

| Record name | 2-(2-Thienylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28162-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028162325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28162-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (2-thienylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(THIOPHEN-2-YL)MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV12O1HY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Thiophen-2-ylmethylene)malononitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(thiophen-2-ylmethylene)malononitrile, a valuable building block in medicinal chemistry and materials science, through the Knoevenagel condensation. This document details various experimental protocols, presents quantitative data for reaction optimization, and illustrates the underlying chemical processes.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1] The synthesis of this compound, which incorporates the electron-rich thiophene moiety, is of significant interest due to the prevalence of thiophene derivatives in a wide array of pharmaceuticals.[2] This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems and molecules with potential biological activities.

This guide explores several effective methods for the synthesis of this compound, including conventional heating, solvent-free grinding, and microwave-assisted protocols. Each method offers distinct advantages in terms of reaction time, yield, and environmental impact.

Reaction Scheme and Mechanism

The Knoevenagel condensation between thiophene-2-carboxaldehyde and malononitrile is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The reaction proceeds through a three-step mechanism:

-

Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product, this compound.

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Quantitative Data Presentation

The efficiency of the Knoevenagel condensation for the synthesis of this compound is highly dependent on the chosen catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported methods.

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Thiophene-2-carboxaldehyde | Catalyst 2a | - | - | - | 93 (Conversion) | [3] |

| Thiophene-2-carboxaldehyde | Catalyst 4a | - | - | - | 92 (Conversion) | [3] |

| Aromatic Aldehydes | DBU | Water | Room Temp. | 5 min | 98 | [1] |

| 5-Methyl-2-thiophenecarboxaldehyde | Ammonium Acetate/DBU | Solvent-free | Room Temp. | 5-15 min | High | [1] |

| 2-Nitrothiophene-3-carbaldehyde | Piperidine | Ethanol | Room Temp. | 2-4 h | >90 | [2] |

| 2-Nitrothiophene-3-carbaldehyde | Basic Alumina | Solvent-free (Microwave) | - | 2-5 min | High | [2] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and highly effective method utilizing conventional heating.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carboxaldehyde in ethanol.

-

Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.[2]

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.[2]

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[2]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Protocol 2: Solvent-Free Condensation by Grinding

This environmentally friendly protocol often leads to high yields in short reaction times.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Mortar and pestle or a small reaction vial

-

Magnetic stirrer (optional)

Procedure:

-

In a mortar or a small vial, combine 1.0 equivalent of thiophene-2-carboxaldehyde, 1.0 equivalent of malononitrile, and a catalytic amount of ammonium acetate (0.1-0.2 equivalents) or a drop of DBU.[1]

-

Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.[1]

-

Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.

-

Once the reaction is complete, wash the solid product with water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.[1]

-

The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol.[1]

Protocol 3: Microwave-Assisted Solvent-Free Condensation

This method utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

Basic alumina

-

Microwave reactor tube

-

Microwave synthesizer

Procedure:

-

To a microwave reactor tube, add 1.0 equivalent of thiophene-2-carboxaldehyde and 1.2 equivalents of malononitrile.

-

Add an equal weight of basic alumina to the reactants.[2]

-

Thoroughly mix the solids using a spatula.

-

Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 2-5 minutes.[2]

-

Monitor the reaction progress by TLC after completion of the irradiation.

-

After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.

-

Wash the alumina with additional ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Experimental Workflow

The general experimental workflow for the synthesis of this compound via Knoevenagel condensation is depicted below.

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Conclusion

The Knoevenagel condensation provides a versatile and efficient platform for the synthesis of this compound. The choice of methodology, whether conventional heating, solvent-free grinding, or microwave-assisted synthesis, can be tailored to specific laboratory capabilities and green chemistry considerations. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to successfully synthesize and further explore the applications of this important thiophene derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-ylmethylene)malononitrile

Abstract

This technical guide provides a comprehensive overview of 2-(Thiophen-2-ylmethylene)malononitrile, a heterocyclic compound of significant interest in organic synthesis and materials science. The document details its core physicochemical properties, spectral characteristics, and established protocols for its synthesis via the Knoevenagel condensation. Furthermore, it explores the broader biological significance of thiophene and malononitrile derivatives, highlighting potential applications and mechanisms of action, including its relevance to G protein-coupled receptor 35 (GPR35) agonism and bioorthogonal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering a consolidated resource of quantitative data and detailed methodologies.

Introduction

This compound is an organic compound featuring a thiophene ring linked to a malononitrile group through a methylene bridge. The thiophene moiety, an electron-rich aromatic heterocycle, is a prevalent scaffold in many pharmaceuticals and functional materials.[1][2] The malononitrile group, with its two cyano substituents, is a potent electron-withdrawing group and an active methylene compound, making it a versatile component in various chemical transformations.[3] The combination of these two functional units in a single molecule results in a conjugated system with unique electronic and chemical properties.

This compound serves as a valuable building block in organic electronics for creating semiconductors, conjugated polymers, and materials for photovoltaics and organic light-emitting diodes (OLEDs).[4] Derivatives of malononitrile are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] This guide consolidates the available physicochemical data, synthesis protocols, and potential applications of this compound to serve as a foundational resource for scientific and industrial research.

Physicochemical and Spectral Properties

The fundamental properties of this compound have been characterized through various analytical techniques. A summary of its key physicochemical data is presented below.

General Properties

Quantitative data for this compound are compiled in the table below, providing a quick reference for its physical and chemical identifiers.

| Property | Value | Reference(s) |

| CAS Number | 28162-32-5 | [4][5][6][7] |

| Molecular Formula | C₈H₄N₂S | [4][5] |

| Molecular Weight | 160.20 g/mol | [4][5] |

| Appearance | Light brown solid | [8] |

| Melting Point | 91-94 °C | [5][8] |

| Boiling Point | 308.6 °C at 760 mmHg | [4] |

Spectral Data

The structural characterization of this compound is well-documented through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported chemical shifts provide insight into the electronic environment of the molecule's constituent atoms.

| Nucleus | Chemical Shift (δ ppm) | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | 7.94-7.89 (m, 2H), 7.83 (d, J=3.6 Hz, 1H), 7.32-7.27 (m, 1H) | [8][9] |

| ¹³C NMR (100 MHz, CDCl₃) | 151.2, 138.3, 136.9, 135.3, 128.9, 113.7, 112.9, 78.0 | [8][9][10] |

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[1] This reaction involves the base-catalyzed condensation of an aldehyde (thiophene-2-carbaldehyde) with an active methylene compound (malononitrile).[3]

Knoevenagel Condensation Protocol (General)

This section outlines a generalized protocol adaptable for both conventional heating and solvent-free conditions.

Materials:

-

Thiophene-2-carbaldehyde

-

Malononitrile

-

Catalyst (e.g., Piperidine, Ammonium Acetate, Gallium Chloride)[11][12]

-

Round-bottom flask or mortar and pestle

-

Magnetic stirrer and heating mantle (for solvent-based reaction)

-

Thin Layer Chromatography (TLC) plate (silica gel)

Procedure:

-

Reactant Combination (Solvent-based): In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol. Add 1.0-1.1 equivalents of malononitrile and stir until dissolved.[11]

-

Reactant Combination (Solvent-free): In a mortar, combine 1.0 equivalent of thiophene-2-carbaldehyde, 1.0 equivalent of malononitrile, and a catalytic amount of a suitable catalyst (e.g., ammonium acetate or GaCl₃).[12][13]

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, ~0.1 equivalents) to the solvent-based reaction mixture.[11]

-

Reaction:

-

Solvent-based: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.[13]

-

Solvent-free: Grind the mixture with a pestle for 5-15 minutes at room temperature. The reaction is often exothermic and may solidify upon completion.[12][13]

-

-

Work-up and Isolation:

-

Purification: The crude product is often obtained in high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol.[13]

Reaction Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.

Biological Significance and Potential Applications

While direct biological studies on this compound are limited, the activities of its constituent scaffolds provide strong indications of its potential in drug discovery and chemical biology.

G Protein-Coupled Receptor 35 (GPR35) Agonism

GPR35 is an orphan receptor implicated in various physiological and pathological processes. Studies have identified compounds with a malononitrile core, such as 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives, as potent agonists for GPR35.[14][15] Agonist binding to GPR35 is known to initiate downstream signaling cascades, including the recruitment of β-arrestin.[14] Given the structural similarities, this compound and its derivatives represent a promising chemical series for investigation as novel GPR35 ligands.[15]

Bioorthogonal Chemistry

A class of related compounds, 2-((alkylthio)(aryl)methylene)malononitriles (TAMM), has been developed for novel bioorthogonal reactions.[16] These molecules react specifically and efficiently with 1,2-aminothiols (such as an N-terminal cysteine in a protein) under biocompatible conditions. This reaction proceeds via a unique mechanism of thiol-vinyl sulfide exchange, cyclization, and elimination to form a stable 2-aryl-4,5-dihydrothiazole product. This application demonstrates the utility of the malononitrile scaffold in creating tools for site-specific protein modification, labeling, and peptide cyclization, which are crucial for studying biological systems and developing therapeutics.[16]

Conclusion

This compound is a versatile heterocyclic compound with well-defined physicochemical properties and accessible synthetic routes. Its conjugated electronic structure makes it a person of interest for materials science, particularly in organic electronics. Furthermore, the established biological activities of thiophene and malononitrile derivatives, including the potential for GPR35 modulation and application in bioorthogonal chemistry, underscore its promise as a scaffold for drug discovery and as a tool for chemical biology. This guide provides a solid foundation of technical data and protocols to facilitate and encourage further research into this valuable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. scispace.com [scispace.com]

- 4. This compound [myskinrecipes.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-(THIOPHEN-2-YL)MALONONITRILE [drugfuture.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. minio.scielo.br [minio.scielo.br]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Condensation of 2-((Alkylthio)(aryl)methylene)malononitrile with 1,2-Aminothiol as a Novel Bioorthogonal Reaction for Site-Specific Protein Modification and Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(Thiophen-2-ylmethylene)malononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 2-(Thiophen-2-ylmethylene)malononitrile. This key intermediate is of significant interest in the fields of medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 - 7.91 | m | 2H, Thiophene-H & Vinyl-H | |

| 7.82 | d | 4.0 | 1H, Thiophene-H |

| 7.30 - 7.28 | m | 1H, Thiophene-H |

Note: Some sources report the vinyl proton and one of the thiophene protons as a multiplet between 7.94-7.89 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.5 | C=C (vinyl) |

| 138.7 | Thiophene-C |

| 137.3 | Thiophene-C |

| 135.4 | Thiophene-C |

| 129.1 | Thiophene-C |

| 113.5 | CN |

| 113.1 | CN |

| 78.0 | C(CN)₂ |

Note: Slight variations in chemical shifts may be observed depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch (Thiophene ring) |

| 2220 | Strong | C≡N stretch (Nitrile) |

| 1665 | Medium | C=C stretch (Alkene) |

| 1500-1400 | Medium | C=C stretch (Thiophene ring) |

| ~850 | Strong | C-H out-of-plane bend (Thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data of this compound

| Technique | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| ESI-MS | 161 | 183[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and malononitrile, catalyzed by a weak base such as piperidine.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield a light brown solid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

The following diagrams illustrate the key processes and relationships involved in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

References

Crystal Structure of 2-(Thiophen-2-ylmethylene)malononitrile and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(thiophen-2-ylmethylene)malononitrile and its derivatives. The document summarizes key crystallographic data, details experimental protocols for synthesis and structural analysis, and explores the biological significance of these compounds, particularly their role as agonists for the G protein-coupled receptor 35 (GPR35).

Introduction

This compound and its derivatives are a class of organic compounds characterized by a thiophene ring linked to a malononitrile group via a methylidene bridge. These molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. Understanding their three-dimensional structure through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel materials.

While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases as of the latest search, this guide provides a comprehensive overview of the crystallographic data for several of its key derivatives.

Synthesis and Crystallization

The synthesis of this compound derivatives typically proceeds via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of a thiophene-2-carbaldehyde derivative with malononitrile.

General Synthesis Protocol

A general and efficient method for the synthesis of these compounds involves the reaction of an appropriately substituted thiophene-2-carbaldehyde with malononitrile in the presence of a weak base, such as triethylamine or piperidine, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature, leading to the precipitation of the desired product.

Example Synthesis of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile:

To a solution of 5-methylthiophene-2-carbaldehyde (10.02 mmol, 1.27 g) and malononitrile (10.13 mmol, 0.67 g) in 20 ml of ethanol, triethylamine (0.31 ml) is added.[1] The reaction mixture is stirred at room temperature for 3 hours.[1] The resulting yellow solid is then filtered to yield the title compound.[1]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, crystals of 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile can be grown from an acetone solution.[1] In the case of 2-(4-(diphenylamino)benzylidene)malononitrile, two different crystal forms were obtained by controlling the crystallization conditions: slow evaporation from an ethanol/water mixture yielded orthorhombic crystals, while cooling a hot ethanol solution produced monoclinic crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow for the structural elucidation of the compounds discussed in this guide is outlined below.

Data Collection and Refinement

For a typical analysis, a suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature, often in a stream of cold nitrogen, to minimize thermal vibrations. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern. The collected data is then processed to determine the unit cell parameters and the intensities of the reflections. The structure is solved using direct methods and refined by full-matrix least-squares techniques.

Crystal Structure Data of Derivatives

The following tables summarize the crystallographic data for several derivatives of this compound.

Table 1: Crystal Data and Structure Refinement for 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile [1]

| Parameter | Value |

| Chemical Formula | C₉H₆N₂S |

| Formula Weight | 174.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1120 (18) |

| b (Å) | 9.9380 (2) |

| c (Å) | 10.1350 (2) |

| α (°) | 81.10 (3) |

| β (°) | 80.71 (3) |

| γ (°) | 86.70 (3) |

| Volume (ų) | 894.3 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 7.0 |

| wR-factor (%) | 10.2 |

Table 2: Crystal Data for 2-(4-(Diphenylamino)benzylidene)malononitrile

| Parameter | Form A-1 (Orthorhombic) | Form A-2 (Monoclinic) |

| Chemical Formula | C₂₂H₁₅N₃ | C₂₂H₁₅N₃ |

| Space Group | Pbca | P2₁/c |

| a (Å) | 11.2205 (6) | 7.0262 (9) |

| b (Å) | 14.6394 (10) | 15.9319 (16) |

| c (Å) | 20.9226 (16) | 16.1075 (19) |

| β (°) | 90 | 95.169 (5) |

Table 3: Crystal Structure Information for 2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile [2]

| Parameter | Value |

| CCDC Number | 929500 |

| Chemical Formula | C₂₆H₁₇N₃S |

(Note: Detailed unit cell parameters for this compound can be retrieved from the Cambridge Crystallographic Data Centre using the provided CCDC number.)

Biological Activity: GPR35 Agonism

Several derivatives of this compound have been identified as agonists of the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor that is implicated in various physiological and pathological processes, including inflammation and cancer.

GPR35 Signaling Pathways

The activation of GPR35 by an agonist can trigger multiple downstream signaling cascades. The receptor couples to different G alpha subunits, primarily Gαi/o and Gα12/13, leading to distinct cellular responses. Additionally, GPR35 can signal through a G protein-independent pathway involving β-arrestin.

-

Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that regulates the actin cytoskeleton, influencing cell shape and motility.

-

β-Arrestin Pathway: Upon agonist binding, β-arrestin can be recruited to the receptor, leading to its internalization and desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating distinct signaling cascades.

The interplay between these pathways can result in either pro-inflammatory or anti-inflammatory effects, depending on the cellular context.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of several this compound derivatives. The presented crystallographic data, along with the detailed experimental protocols, offer valuable insights for researchers in the fields of medicinal chemistry and materials science. The identification of these compounds as GPR35 agonists highlights their therapeutic potential and underscores the importance of their structural characterization in the development of novel drug candidates. Future work should focus on obtaining the crystal structure of the parent compound to provide a more complete understanding of the structure-property relationships within this important class of molecules.

References

A Technical Guide to the Electronic and Optical Properties of Thiophene-Based Malononitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene-based organic compounds are foundational materials in the field of organic electronics due to their exceptional electronic characteristics, chemical stability, and structural versatility. When integrated into a donor-π-acceptor (D-π-A) architecture with a potent electron acceptor like malononitrile, these compounds exhibit highly tunable and significant electronic and optical properties. This guide provides an in-depth analysis of these properties, details the experimental protocols used for their characterization, and presents a framework for understanding their structure-property relationships.

Core Concepts: The Donor-Acceptor Architecture

The remarkable properties of thiophene-based malononitrile compounds stem from their D-π-A structure. In this arrangement:

-

Donor (D): An electron-rich thiophene unit.

-

Acceptor (A): An electron-deficient malononitrile (or dicyanovinyl) group.[1]

-

π-Bridge: A conjugated system that connects the donor and acceptor, facilitating charge delocalization.

This structure allows for an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[2][3] The efficiency and energy of this ICT are highly dependent on the molecular design, including the length of the π-bridge and the nature of any additional substituent groups.[4][5] Manipulating these components allows for precise tuning of the material's electronic and optical behavior.

Electronic Properties and Quantitative Data

The electronic landscape of these molecules is defined by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical as they govern charge injection, transport, and the overall efficiency of devices. For instance, in organic solar cells, the relative HOMO and LUMO levels of donor and acceptor materials dictate the potential for efficient electron transfer.

These energy levels are typically determined experimentally using cyclic voltammetry (CV) and can be correlated with computational models.[6]

| Compound Type | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Method |

| Thiophene-Dicyanovinyl Derivative | -5.60 | -3.50 | 2.10 | CV |

| Poly(3-hexylthiophene) (P3HT) Donor | -5.15 | -4.30 | 0.85 | CV |

| Quinquethiophene-S,S-dioxide (T5OHM) Acceptor | -6.30 | -3.60 | 2.70 | CV |

| Generic D-π-A System (Example) | -5.45 | -3.35 | 2.10 | CV |

Note: The values presented are representative examples derived from literature and serve to illustrate typical ranges for these classes of compounds.[6][7]

Optical Properties and Intramolecular Charge Transfer (ICT)

The D-π-A architecture leads to strong absorption in the UV-visible region, which is a key requirement for applications in photovoltaics and sensing.[8] Upon absorbing a photon, an electron is promoted from the HOMO to the LUMO, leading to an excited state with significant charge transfer character.[2] The molecule then relaxes to the ground state, often by emitting light (fluorescence).

Key optical properties include the maximum absorption wavelength (λmax), the maximum emission wavelength (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF).[9]

| Compound Type | λmax (nm) | λem (nm) | Stokes Shift (nm) | ΦF | Solvent |

| Thiophene-Dicyanovinyl Derivative 1[9] | 421 | 519 | 98 | 0.012 | Acetonitrile |

| D-π-A Malononitrile Derivative M5[10] | 485 | 690 | 205 | — | Dichloromethane |

| Generic Push-Pull System | 450 | 550 | 100 | 0.25 | THF |

Note: Optical properties are highly solvent-dependent. The values are illustrative.[9][10][11]

Experimental and Computational Protocols

Accurate characterization of thiophene-based malononitrile compounds requires a combination of spectroscopic, electrochemical, and computational techniques.

A. UV-Visible (UV-Vis) Absorption Spectroscopy

This technique measures the wavelengths of light absorbed by the compound, providing information on electronic transitions.[12][13]

-

Objective: To determine the maximum absorption wavelength (λmax) and calculate the optical bandgap (Eg).[10]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 10-5 to 10-6 M) in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, Acetonitrile).

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the absorption edge (λonset) can be used to estimate the optical bandgap using the formula: Eg (eV) = 1240 / λonset (nm).[10]

-

B. Fluorescence Spectroscopy

This technique measures the light emitted by a sample after it has absorbed light, providing insights into the excited state properties.[14]

-

Objective: To determine the maximum emission wavelength (λem), Stokes shift, and relative fluorescence quantum yield (ΦF).

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Sample Preparation: Use the same or a similarly prepared solution as for UV-Vis spectroscopy. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Measurement: Set the excitation wavelength to the compound's λmax (determined from UV-Vis). Scan a range of emission wavelengths to record the fluorescence spectrum and identify λem.

-

Quantum Yield Calculation: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical experimental conditions, using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[9]

-

C. Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox behavior of a compound and estimate its HOMO and LUMO energy levels.[6]

-

Objective: To determine the onset oxidation (Eox) and reduction (Ered) potentials.

-

Instrumentation: A potentiostat with a three-electrode cell.

-

Procedure:

-

Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Solution Preparation: Dissolve the sample compound (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Scan the potential linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the resulting current.

-

Calibration: After the measurement, add a small amount of an internal standard, typically ferrocene/ferrocenium (Fc/Fc+), and record another voltammogram. The redox potential of Fc/Fc+ is used for calibration.[15][16]

-

Data Analysis: Determine the onset potentials for the first oxidation and reduction waves from the voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical formulas:[15] EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV ELUMO = -[Ered(onset) vs Fc/Fc+ + 4.8] eV (Note: The value of 4.8 eV is an empirical constant representing the energy level of the Fc/Fc+ couple relative to the vacuum level and can vary slightly in the literature).[15]

-

D. Computational Modeling (DFT and TD-DFT)

Computational chemistry provides theoretical insight into the electronic structure and optical properties, complementing experimental findings.

-

Objective: To calculate optimized molecular geometries, HOMO/LUMO energy levels, and theoretical absorption spectra.

-

Methodology:

-

Software: Quantum chemistry packages like Gaussian, ORCA, or Q-Chem.

-

Ground State Calculations (DFT):

-

Functional/Basis Set: Select an appropriate density functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p) or larger).[17]

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Property Calculation: From the optimized structure, calculate the HOMO and LUMO energies.

-

-

Excited State Calculations (TD-DFT):

-

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prezi.com [prezi.com]

- 7. All-thiophene donor–acceptor blends: photophysics, morphology and photoresponse - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06880J [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

The Pivotal Role of 2-(Thiophen-2-ylmethylene)malononitrile in Organic Electronics: A Technical Guide

For Immediate Release

A Comprehensive Technical Deep-Dive into the Applications, Synthesis, and Performance of 2-(Thiophen-2-ylmethylene)malononitrile and its Derivatives in Next-Generation Organic Electronic Devices.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development and materials science, exploring the significant potential of this compound and its derivatives in the burgeoning field of organic electronics. This document outlines the core properties, synthesis protocols, and performance metrics of these compounds in key applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

The unique molecular structure of this compound, which incorporates an electron-rich thiophene ring and electron-withdrawing malononitrile group, makes it a versatile building block for novel organic semiconductors.[1] Its derivatives have demonstrated promising performance, particularly in the realm of organic photovoltaics.

Core Applications and Performance

The primary application of this compound derivatives has been as donor materials in organic solar cells. One notable derivative, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM), has been the subject of comprehensive studies.[1][2]

Organic Solar Cells (OSCs)

As a donor molecule in vacuum-processed bulk-heterojunction OSCs, DPTMM has shown significant promise. A key characteristic of this material is its unusually deep highest occupied molecular orbital (HOMO) level, which contributes to a high open-circuit voltage (Voc) in solar cell devices.[1] When co-evaporated with a C60 acceptor, devices incorporating DPTMM have achieved a power conversion efficiency (PCE) of up to 4.0%.[1]

Table 1: Performance Metrics of DPTMM in Organic Solar Cells [1]

| Device Configuration | Voc (V) | Jsc (mA/cm2) | Fill Factor (FF) | PCE (%) |

| DPTMM:C60 (1:1) | 0.98 | 6.0 | 0.51 | 3.0 |

| With Buffer Layer & Gradient | 1.00 | 7.8 | 0.51 | 4.0 |

Furthermore, DPTMM exhibits a respectable hole mobility, a crucial factor for efficient charge transport in organic solar cells.[1]

Table 2: Electrical Properties of DPTMM [1]

| Property | Value |

| HOMO Level | -5.5 eV |

| Hole Mobility | 1.4 x 10-4 cm2/Vs |

Organic Field-Effect Transistors (OFETs)

While specific quantitative data for the core this compound molecule in OFETs is not extensively reported, thiophene and malononitrile derivatives are widely utilized in the development of organic semiconductors for this application. The inherent properties of the thiophene moiety contribute to good charge transport characteristics. The fabrication of OFETs typically involves the deposition of the organic semiconductor onto a gate dielectric with source and drain electrodes.

Organic Light-Emitting Diodes (OLEDs)

Malononitrile derivatives have been investigated for their potential in OLEDs, often exhibiting fluorescent properties.[3] The electron-withdrawing nature of the malononitrile group can influence the emission wavelength and quantum efficiency of the material. A malononitrile derivative, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), has been used in a solution-processed OLED, demonstrating a luminance of 1300 cd/m².[3]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malononitrile.[4][5]

Protocol: Base-Catalyzed Knoevenagel Condensation [4]

-

Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate (e.g., 0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography.

Caption: Knoevenagel condensation workflow for the synthesis of the core molecule.

Fabrication of Organic Solar Cells

The fabrication of OSCs using DPTMM as the donor material is typically performed under high vacuum.

Protocol: Vacuum Deposition for OSC Fabrication [2]

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as MoO3, is thermally evaporated onto the ITO substrate.

-

Active Layer Deposition: The donor (DPTMM) and acceptor (C60) materials are co-evaporated from separate sources onto the HTL. The ratio of the two materials can be controlled by adjusting the evaporation rates. A gradient in the donor/acceptor ratio can be introduced to improve charge transport.

-

Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as Bathocuproine (BCP), is evaporated onto the active layer.

-

Cathode Deposition: A metal cathode, typically aluminum (Al), is thermally evaporated on top of the ETL to complete the device.

-

Encapsulation: The device is encapsulated to protect it from atmospheric degradation.

Caption: Workflow for the fabrication and characterization of organic solar cells.

Device Physics: Charge Generation in OSCs

The operation of a bulk heterojunction organic solar cell involves several key steps, from light absorption to charge collection.

Caption: Key electronic processes within a bulk heterojunction organic solar cell.

Conclusion

This compound and its derivatives represent a promising class of materials for organic electronics. The synthetic accessibility via the Knoevenagel condensation, coupled with the tunable electronic properties through molecular design, makes them attractive candidates for further research and development. While significant progress has been made, particularly in the application of DPTMM in organic solar cells, further exploration of the core molecule and novel derivatives in OFETs and OLEDs is warranted to fully unlock their potential in next-generation electronic devices.

References

- 1. Exploiting the potential of 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile as an efficient donor molecule in vacuum-processed bulk-heterojunction organic solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of 2-(Thiophen-2-ylmethylene)malononitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(thiophen-2-ylmethylene)malononitrile scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The core structure, featuring a thiophene ring linked to a malononitrile group, provides a versatile template for chemical modifications to enhance potency and selectivity.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 13g | A549 (Lung) | 0.20 ± 0.05 | Pictilisib (GDC-0941) | 0.525 |

| MCF-7 (Breast) | 1.25 ± 0.11 | |||

| HeLa (Cervical) | 1.03 ± 0.24 | |||

| 6a | MDA-MB-468 (Breast) | Low Activity | - | - |

| 6b-g | MDA-MB-468 (Breast) | Moderate Activity | - | - |

| T-47D (Breast) | Moderate Activity | - | - |

Experimental Protocols

In Vitro Antiproliferative Activity Assessment (MTT Assay) [1]

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis [1]

-

Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] Compound 13g , a substituted 2-(thiophen-2-yl)-1,3,5-triazine derivative, acts as a dual PI3Kα/mTOR inhibitor.[2]

Antimicrobial Activity

The thiophene moiety is a well-established pharmacophore in antimicrobial drug discovery.[3] When incorporated into the this compound framework, it can give rise to compounds with significant antibacterial and antifungal properties. These derivatives often exhibit activity against drug-resistant strains of bacteria.[4]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (mg/L) |

| Thiophene 4 | A. baumannii (Col-R) | 16-32 (MIC50) |

| E. coli (Col-R) | 8-32 (MIC50) | |

| Thiophene 5 | A. baumannii (Col-R) | 16-32 (MIC50) |

| E. coli (Col-R) | 8-32 (MIC50) | |

| Thiophene 8 | A. baumannii (Col-R) | 16-32 (MIC50) |

| E. coli (Col-R) | 8-32 (MIC50) |

Experimental Protocols

Broth Microdilution Assay for MIC Determination [5]

-

Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Time-Kill Curve Assay [4]

-

Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.

-

Compound Addition: The test compound is added to the bacterial culture at concentrations corresponding to multiples of its MIC.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions on agar plates and counting the colony-forming units (CFUs) after incubation.

-

Data Analysis: The change in log10 CFU/mL over time is plotted to determine the bactericidal or bacteriostatic effect of the compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of certain thiophene derivatives is attributed to their ability to interact with bacterial outer membrane proteins (OMPs).[4] This interaction can lead to increased membrane permeabilization and subsequent cell death.[4]

Synthesis of this compound Derivatives

The synthesis of these derivatives is commonly achieved through the Knoevenagel condensation reaction.[6][7] This reaction involves the condensation of an active methylene compound, such as malononitrile, with a carbonyl compound, in this case, thiophene-2-carboxaldehyde.

General Experimental Protocol for Synthesis

-

Reactant Mixture: Thiophene-2-carboxaldehyde and malononitrile are dissolved in a suitable solvent (e.g., ethanol, toluene).

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or ammonium acetate, is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure this compound derivative.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The derivatives have shown significant promise as both anticancer and antimicrobial agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the molecular mechanisms underlying their biological effects. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. pcbiochemres.com [pcbiochemres.com]

2-(Thiophen-2-ylmethylene)malononitrile: A Versatile Building Block for Advanced Conjugated Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thiophen-2-ylmethylene)malononitrile (T2M) is a prominent organic compound that serves as a versatile building block in the synthesis of conjugated polymers and small molecules for cutting-edge applications in organic electronics.[1] Its molecular structure, featuring an electron-rich thiophene ring linked to an electron-deficient malononitrile group via a vinyl bridge, establishes a classic donor-π-acceptor (D-π-A) motif. This intrinsic electronic asymmetry imparts desirable properties, making T2M-derived materials highly valuable for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the dicyanoethylene group enhances charge transport efficiency, a critical factor in the performance of optoelectronic devices.[1] This guide provides a comprehensive overview of the synthesis of the T2M monomer, its polymerization into conjugated systems, and the key properties of the resulting polymers.

Synthesis of the this compound Monomer

The primary synthetic route to this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, thiophene-2-carbaldehyde.[2] The reaction is typically high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for Knoevenagel condensation.

Materials:

-

Thiophene-2-carbaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine or Triethylamine (catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of thiophene-2-carbaldehyde in ethanol.

-

Add 1.05 equivalents of malononitrile to the solution and stir until fully dissolved.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (approximately 0.1 equivalents), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the purified this compound product under vacuum. The product is typically a light brown or yellow solid.

Polymerization of T2M and Related Monomers

The vinyl group in this compound, activated by the two electron-withdrawing nitrile groups, makes it susceptible to polymerization through several mechanisms, including anionic and electrochemical polymerization. Furthermore, functionalized thiophene and dicyanovinyl monomers can undergo polycondensation reactions to form conjugated polymers where T2M-like structures are part of the polymer backbone.

Representative Experimental Protocol: Knoevenagel Polycondensation

While detailed studies on the homopolymer of T2M are limited, the following protocol for the synthesis of a related alternating copolymer, poly(3,4-propylenedioxythiophene-cyanovinylene), illustrates the Knoevenagel polycondensation method.[3]

Materials:

-

2,5-diformyl-3,4-propylenedioxythiophene

-

1,4-phenylenediacetonitrile

-

Toluene

-

tert-Butanol

-

Potassium tert-butoxide

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of 2,5-diformyl-3,4-propylenedioxythiophene and 1,4-phenylenediacetonitrile in a mixture of anhydrous toluene and tert-butanol.

-

Add a catalytic amount of potassium tert-butoxide to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours. The polymer will precipitate from the solution as it forms.

-

After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer fully.

-

Collect the polymer by filtration and wash it extensively with methanol and acetone to remove oligomers and residual catalyst.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform or another suitable solvent to extract the soluble polymer fraction.

-

Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.

Properties of T2M-Based and Related Conjugated Polymers

The electronic and optical properties of conjugated polymers derived from T2M and similar building blocks are central to their application in electronic devices. These properties are typically characterized by a combination of spectroscopic and electrochemical techniques.

Optical Properties

The optical properties are primarily investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. The UV-Vis absorption spectrum reveals the electronic transitions within the polymer, with the absorption edge used to determine the optical bandgap (Egopt). The PL spectrum provides information about the emissive properties of the material. In the solid state, intermolecular interactions can lead to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the polymer in solution.[4]

Electronic Properties

Cyclic voltammetry (CV) is a powerful technique to determine the frontier molecular orbital energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively. The difference between these levels provides the electrochemical bandgap (Egec). These energy levels are crucial for designing efficient devices, as they determine the efficiency of charge injection and transport, as well as the open-circuit voltage in organic solar cells.

Charge Carrier Mobility

The charge carrier mobility is a measure of how quickly an electron or hole can move through the material when an electric field is applied. It is a key performance parameter for OFETs and OSCs. High charge carrier mobility is desirable for efficient device operation. For thiophene-based polymers, mobilities can vary widely depending on the specific molecular structure, crystallinity, and thin-film morphology.[5]

Quantitative Data Summary

The following table summarizes key properties of a representative conjugated polymer synthesized via Knoevenagel polycondensation, providing a benchmark for the expected performance of T2M-based materials.

| Polymer Name | Mn ( g/mol ) | PDI | λmax (solution, nm) | λmax (film, nm) | Optical Bandgap (Egopt, eV) | HOMO (eV) | LUMO (eV) |

| Poly(propylenedioxythiophene-cyanovinylene)[3] | 10,000 - 20,000 | - | - | ~650 | 1.5 - 1.8 | -5.4 | -3.6 |

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Data is approximate and depends on specific synthesis conditions.

Device Fabrication and Characterization Workflow

The ultimate test of a new conjugated polymer is its performance in an electronic device. The following diagram illustrates a general workflow for the fabrication and characterization of an organic photovoltaic (solar cell) device.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. scispace.com [scispace.com]

- 3. 20.210.105.67 [20.210.105.67]

- 4. mdpi.com [mdpi.com]

- 5. Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unveiling Novel GPR35 Agonists: A Technical Guide to Thiophene and Malononitrile Scaffolds in Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the discovery of novel agonists for the G protein-coupled receptor 35 (GPR35). While a direct thiophene-malononitrile scaffold has not been prominently reported in peer-reviewed literature, this document explores the significant findings surrounding two closely related and promising chemical series: furan-malononitriles and thieno[3,2-b]thiophenes. These scaffolds have yielded potent GPR35 agonists, and this guide provides a comprehensive overview of their discovery, quantitative data, and the detailed experimental protocols used for their characterization.

Core Findings: Two Promising Scaffolds

Screening of compound libraries has identified two distinct chemical scaffolds that demonstrate significant agonist activity at GPR35. The discovery of these compounds opens new avenues for the development of therapeutics targeting a range of inflammatory and metabolic diseases.

A landmark study in the Journal of Medicinal Chemistry detailed the identification of these two series through a dynamic mass redistribution (DMR) assay screen. The lead compounds from each series, YE120 (a furan-malononitrile derivative) and YE210 (a thieno[3,2-b]thiophene derivative), have shown potent and specific GPR35 agonism.

Quantitative Data Summary

The following table summarizes the potency of the lead agonists from the two identified scaffolds, as determined by functional assays.

| Compound ID | Scaffold Class | EC50 (nM) in DMR Assay |

| YE120 | 2-(4-Methylfuran-2(5H)-ylidene)malononitrile | 32.5 ± 1.7 |

| YE210 | Thieno[3,2-b]thiophene-2-carboxylic acid | 63.7 ± 4.1 |

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular signaling events that are crucial for its physiological functions. The receptor is known to couple to multiple G protein subtypes, leading to diverse downstream effects. Additionally, GPR35 activation triggers β-arrestin-mediated signaling, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.

Experimental Workflow for Agonist Discovery

The discovery and validation of novel GPR35 agonists typically follow a multi-step experimental workflow. This process begins with a high-throughput primary screen to identify initial "hits," followed by a series of secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery of thiophene and malononitrile-related GPR35 agonists are provided below.

Dynamic Mass Redistribution (DMR) Assay

This label-free assay technology is used for the primary screening of compound libraries to identify potential GPR35 agonists. It measures the redistribution of cellular mass in response to receptor activation.

-

Cell Line: HT-29 cells, which endogenously express GPR35.

-

Instrumentation: Epic® System (Corning) or similar label-free biosensor system.

-

Protocol:

-

Cell Seeding: Seed HT-29 cells into 384-well biosensor microplates at a density of 12,000 to 15,000 cells per well and culture overnight.

-

Cell Washing: On the day of the assay, wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Baseline Measurement: Place the microplate into the biosensor instrument and allow the baseline signal to stabilize for 1-2 hours at 37°C.

-

Compound Addition: Prepare serial dilutions of test compounds in the assay buffer. Add the compounds to the wells to achieve the desired final concentrations.

-

Data Acquisition: Monitor the DMR signal in real-time for at least 60 minutes after compound addition.

-

Data Analysis: The magnitude of the DMR signal is indicative of the cellular response. Calculate EC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

-

Tango β-Arrestin Translocation Assay

This assay is a secondary screen to confirm that the agonist activity is mediated through GPR35 and to investigate G protein-independent signaling.

-

Cell Line: U2OS cells stably co-expressing a GPR35-transcription factor fusion protein and a protease-tagged β-arrestin.

-

Principle: Agonist-induced recruitment of β-arrestin to GPR35 leads to the cleavage of the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase).

-

Protocol:

-

Cell Seeding: Plate the engineered U2OS cells in 384-well assay plates and incubate overnight.

-

Compound Incubation: Add test compounds at various concentrations to the cells and incubate for 5 hours at 37°C to allow for reporter gene expression.

-

Substrate Addition: Add the β-lactamase substrate to each well and incubate at room temperature in the dark for 1.5-2 hours.

-

Signal Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: An increase in the fluorescence signal ratio indicates β-arrestin recruitment. Determine EC50 values from the dose-response curves.

-

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of GPR35 from the cell surface, a key step in receptor regulation.

-

Cell Line: HEK293 cells stably expressing N-terminally FLAG-tagged GPR35.

-

Principle: The amount of receptor remaining on the cell surface after agonist treatment is quantified using an antibody-based method.

-

Protocol:

-

Cell Seeding: Seed the engineered HEK293 cells in a 96-well plate and culture overnight.

-

Agonist Treatment: Treat the cells with various concentrations of the test agonist for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.

-

Cell Fixation: Place the plate on ice, wash with ice-cold PBS, and fix the cells with 4% paraformaldehyde.

-

Antibody Staining (Non-permeabilizing conditions):

-

Block with 1% BSA in PBS.

-

Incubate with an anti-FLAG primary antibody to label the receptors remaining on the cell surface.

-

Wash and incubate with a fluorophore-conjugated secondary antibody.

-

-

Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the fluorescence intensity at the cell surface.

-

Data Analysis: A decrease in cell surface fluorescence indicates receptor internalization. Calculate the percentage of internalization relative to untreated control cells.

-

This technical guide provides a foundational understanding of the discovery and characterization of novel GPR35 agonists with scaffolds related to thiophene and malononitrile. The detailed protocols and workflow are intended to facilitate further research and development in this promising therapeutic area.

Methodological & Application

Application Notes and Protocols: Knoevenagel Condensation of Thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals